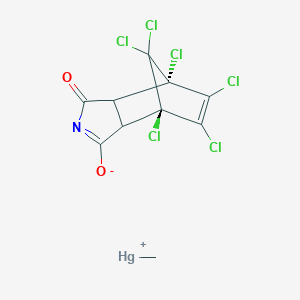

Methylmercurichlorendimide

Description

Methylmercurichlorendimide is an organomercury compound characterized by a complex bicyclic structure incorporating hexachlorinated norbornene moieties and a methylmercury (CH₃Hg⁺) group. It is structurally related to ethylmercurichlorendimide (CAS 2597-93-5, "EMMI"), a pesticide and fungicide historically used in industrial and agricultural applications . Methylmercurichlorendimide’s systematic IUPAC name is N-(Methylmercuri)-1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-ene-2,3-dicarboximide, with the identifier MLF500 . Limited primary data on its synthesis, stability, or environmental behavior are available in the provided evidence, necessitating reliance on structural analogs like ethylmercurichlorendimide for comparative analysis.

Properties

CAS No. |

5902-79-4 |

|---|---|

Molecular Formula |

C10H5Cl6HgNO2 |

Molecular Weight |

584.5 g/mol |

IUPAC Name |

(1R,7S)-1,7,8,9,10,10-hexachloro-5-oxo-4-azatricyclo[5.2.1.02,6]deca-3,8-dien-3-olate;methylmercury(1+) |

InChI |

InChI=1S/C9H3Cl6NO2.CH3.Hg/c10-3-4(11)8(13)2-1(5(17)16-6(2)18)7(3,12)9(8,14)15;;/h1-2H,(H,16,17,18);1H3;/q;;+1/p-1/t1?,2?,7-,8+;; |

InChI Key |

IMSOXJKYMMAOIC-FJLLQOIGSA-M |

Isomeric SMILES |

C[Hg+].C12C(C(=O)N=C1[O-])[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C[Hg+].C12C(C(=O)N=C1[O-])C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylmercurichlorendimide typically involves the reaction of chlorendic anhydride with methylmercury chloride. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is typically conducted at room temperature.

Industrial Production Methods

Industrial production of Methylmercurichlorendimide follows similar synthetic routes but on a larger scale. The process involves the careful handling of methylmercury chloride, which is a hazardous material. Safety protocols are strictly followed to prevent any exposure to mercury compounds. The industrial process also includes purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methylmercurichlorendimide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of demethylated products.

Substitution: The chlorendimide moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of Methylmercurichlorendimide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of Methylmercurichlorendimide depend on the type of reaction. For example, oxidation reactions may produce chlorendic acid derivatives, while reduction reactions can lead to the formation of demethylated chlorendimide compounds.

Scientific Research Applications

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: The compound has been investigated for its effects on biological systems, including its potential use as a biochemical probe.

Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: Methylmercurichlorendimide is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methylmercurichlorendimide involves its interaction with specific molecular targets. The methylmercury group can bind to thiol groups in proteins, leading to the inhibition of certain enzymatic activities. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Key Research Findings and Data Gaps

Structural Stability: Chlorchendimides resist hydrolysis better than aliphatic organomercury compounds (e.g., methoxyethyl mercury chloride) due to their bulky, halogenated backbone .

Toxicokinetics: Methylmercury derivatives, including methylmercurichlorendimide, cross the blood-brain barrier more readily than inorganic mercury .

Environmental Persistence : Ethylmercurichlorendimide’s half-life in soil exceeds 100 days under anaerobic conditions, suggesting similar persistence for the methyl analog .

Data Limitations :

- No peer-reviewed studies on methylmercurichlorendimide’s synthesis or degradation were found in the evidence.

- Discrepancies in ethylmercurichlorendimide’s molecular formula highlight the need for standardized reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.